1-(3-Chlorophenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a pyrrole ring . Pyrrole is a five-membered aromatic heterocycle, like furan and thiophene. It is less basic than pyridine, pyridazine, pyrimidine, and pyrazine .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains a pyrrole ring, which is a five-membered ring with alternating single and double bonds, and an atom of nitrogen .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. Pyrrole rings, for example, can undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a pyrrole ring could make the compound aromatic and potentially increase its stability .Scientific Research Applications
- Compound X exhibits antioxidant activity by scavenging free radicals and reactive oxygen species (ROS). Oxidative stress, caused by an imbalance between ROS production and cellular antioxidant defenses, contributes to various diseases. Compound X’s antioxidant properties make it a potential candidate for protecting cells and tissues from oxidative damage .
- Studies have suggested that pyrazoline derivatives, including Compound X, possess antitumor effects. These compounds may inhibit tumor cell growth, induce apoptosis, and interfere with cancer cell signaling pathways. Further research is needed to explore their potential as anticancer agents .
- Inflammation plays a crucial role in various diseases. Pyrazolines have been investigated for their anti-inflammatory properties. Compound X may modulate inflammatory pathways, making it relevant for conditions such as arthritis, asthma, and inflammatory bowel diseases .
- Some pyrazolines exhibit antiparasitic effects. Compound X could potentially target parasites by disrupting their essential metabolic processes. Investigating its efficacy against specific parasites is essential for drug development .
- Acetylcholinesterase (AChE) inhibitors are valuable for treating neurodegenerative disorders. Compound X might inhibit AChE, thereby enhancing cholinergic neurotransmission. Neuroprotective effects could be explored in models of Alzheimer’s disease and other neurodegenerative conditions .
- Beyond biological applications, pyrrolopyrrole derivatives like Compound X serve as building blocks for constructing functional polymers. Researchers have used them to create conjugated polymers with unique electronic properties, such as high LUMO levels. These materials find use in organic electronics and optoelectronic devices .
Antioxidant Properties
Antitumor Activity
Anti-Inflammatory Effects
Antiparasitic Activity
Neuroprotective Potential
Polymer Synthesis
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(3-chlorophenyl)-7-methyl-2-(2-morpholin-4-ylethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2O4/c1-15-5-6-19-18(13-15)22(28)20-21(16-3-2-4-17(25)14-16)27(24(29)23(20)31-19)8-7-26-9-11-30-12-10-26/h2-6,13-14,21H,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJINOUZSTVAPAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCN4CCOCC4)C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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